molecular formula C15H12N2O3S2 B2912196 ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate CAS No. 888413-01-2

ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate

Cat. No.: B2912196
CAS No.: 888413-01-2
M. Wt: 332.39
InChI Key: YRFKLJAIZBCLEA-UHFFFAOYSA-N
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Description

ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst to form the benzothiazole ring. This intermediate is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiazole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-2-20-15(19)9-7-8-21-13(9)17-12(18)14-16-10-5-3-4-6-11(10)22-14/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKLJAIZBCLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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